molecular formula C24H24N4O B6627643 2-(4-cyanophenyl)-2-[[4-(N-ethylanilino)phenyl]methylamino]acetamide

2-(4-cyanophenyl)-2-[[4-(N-ethylanilino)phenyl]methylamino]acetamide

Katalognummer B6627643
Molekulargewicht: 384.5 g/mol
InChI-Schlüssel: IVGKCKOAUHQUFH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-cyanophenyl)-2-[[4-(N-ethylanilino)phenyl]methylamino]acetamide is a chemical compound that has been widely used in scientific research. It is commonly referred to as CEP-701 and is a potent inhibitor of the tyrosine kinase receptor FLT3.

Wirkmechanismus

CEP-701 inhibits FLT3 by binding to the ATP-binding site of the receptor, preventing the activation of downstream signaling pathways. This leads to the induction of apoptosis in cancer cells that are dependent on FLT3 signaling for survival. CEP-701 has also been shown to inhibit other tyrosine kinase receptors, such as c-Kit and PDGFR, which may contribute to its anti-cancer effects.
Biochemical and Physiological Effects:
CEP-701 has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer effects, CEP-701 has been shown to inhibit angiogenesis and reduce inflammation. CEP-701 has also been shown to have neuroprotective effects and may have potential therapeutic use in neurodegenerative diseases.

Vorteile Und Einschränkungen Für Laborexperimente

CEP-701 has several advantages for use in lab experiments. It is a potent and specific inhibitor of FLT3, which makes it a valuable tool for studying FLT3 signaling pathways. CEP-701 is also relatively stable and has a long half-life, which allows for prolonged exposure in cell culture experiments. However, CEP-701 has some limitations, such as its poor solubility in aqueous solutions and potential off-target effects on other tyrosine kinase receptors.

Zukünftige Richtungen

There are several future directions for research on CEP-701. One potential direction is the development of more potent and selective FLT3 inhibitors. Another direction is the investigation of the potential use of CEP-701 in combination with other anti-cancer agents. Additionally, the neuroprotective effects of CEP-701 warrant further investigation for potential use in neurodegenerative diseases.

Synthesemethoden

The synthesis of CEP-701 involves the reaction of 4-cyanobenzaldehyde with N-ethylaniline to form 4-(N-ethylanilino)benzaldehyde. This intermediate is then reacted with 4-(bromomethyl)phenylamine to form the final product, CEP-701. The synthesis of CEP-701 has been optimized to produce high yields and purity.

Wissenschaftliche Forschungsanwendungen

CEP-701 has been extensively studied for its potential therapeutic use in cancer treatment. It has been shown to be a potent inhibitor of FLT3, which is commonly mutated in acute myeloid leukemia (AML). CEP-701 has been shown to induce apoptosis in FLT3-mutated AML cells and inhibit tumor growth in animal models. CEP-701 has also been studied for its potential use in treating other cancers, such as multiple myeloma and prostate cancer.

Eigenschaften

IUPAC Name

2-(4-cyanophenyl)-2-[[4-(N-ethylanilino)phenyl]methylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O/c1-2-28(21-6-4-3-5-7-21)22-14-10-19(11-15-22)17-27-23(24(26)29)20-12-8-18(16-25)9-13-20/h3-15,23,27H,2,17H2,1H3,(H2,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVGKCKOAUHQUFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C2=CC=C(C=C2)CNC(C3=CC=C(C=C3)C#N)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.